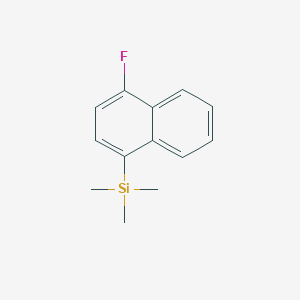

1-(Trimethylsilyl)-4-fluoronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluoronaphthalen-1-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMGTFHAIHAANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Principles and Research Context of Substituted Naphthalene Derivatives

Current Perspectives on Functionalized Naphthalenes in Modern Organic Chemistry

Functionalized naphthalenes are crucial building blocks in the synthesis of a diverse range of organic molecules. They are integral to the creation of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comnih.govnih.gov The naphthalene (B1677914) scaffold itself is found in numerous biologically active natural products. nih.gov Current research often focuses on developing novel and efficient methods for the regioselective functionalization of the naphthalene ring system to access specific isomers with desired properties. The introduction of substituents allows for the modulation of the electronic and photophysical characteristics of the naphthalene core, making these compounds suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Significance of Organosilicon and Halogenated Aromatic Scaffolds in Advanced Synthetic Strategies

The incorporation of both organosilicon and halogen moieties onto an aromatic scaffold, as seen in 1-(trimethylsilyl)-4-fluoronaphthalene, offers a powerful combination for synthetic chemists.

Organosilicon Compounds: The trimethylsilyl (B98337) group (-Si(CH₃)₃) is a versatile functional group in organic synthesis. It can act as a directing group in electrophilic aromatic substitution reactions, a protecting group for certain functional groups, and a precursor for other functional groups through ipso-substitution. The carbon-silicon bond's unique reactivity allows for a range of transformations that are not possible with simple hydrocarbon analogues. Silyl-substituted naphthalenes have been synthesized and studied for their spectroscopic properties, where the introduction of silyl (B83357) groups can cause shifts in absorption maxima and influence fluorescence intensities. nih.govmdpi.comresearchgate.net

Halogenated Aromatic Compounds: The fluorine atom in this compound is a key feature. Halogenated aromatic compounds are pivotal intermediates in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the construction of complex organic molecules. The fluorine atom, in particular, can significantly alter the electronic properties of the naphthalene ring through its strong inductive effect. chemicalbook.com This can influence the reactivity of the molecule in subsequent synthetic steps. Furthermore, the incorporation of fluorine is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates.

Overview of Research Trajectories for Silylated and Fluorinated Naphthalene Systems

Current research on silylated and fluorinated naphthalene systems is directed towards several key areas. A primary focus is the development of new synthetic methodologies to introduce these functional groups with high regioselectivity and efficiency. This includes exploring novel catalysts and reaction conditions for direct C-H silylation and fluorination of the naphthalene core.

Another significant research avenue is the exploration of the unique photophysical properties of these compounds. The interplay between the electron-donating or -withdrawing nature of the silyl and fluoro substituents can lead to interesting fluorescence and phosphorescence characteristics, making them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent probes.

Furthermore, the synthetic utility of these compounds as building blocks continues to be a major driver of research. Their application in the synthesis of complex polycyclic aromatic hydrocarbons and heterocyclic systems is an active area of investigation, with potential applications in materials science and pharmaceuticals.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely published in readily accessible literature, some predicted properties can be found in chemical databases.

| Property | Value |

| CAS Number | 35869-77-3 |

| Molecular Formula | C₁₃H₁₅FSi |

| Molecular Weight | 218.34 g/mol |

| Boiling Point (Predicted) | 281.6 ± 23.0 °C |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ |

Note: The boiling point and density are predicted values and may differ from experimental values.

Advanced Methodologies for the Chemical Synthesis of 1 Trimethylsilyl 4 Fluoronaphthalene and Analogous Naphthalene Derivatives

Targeted Synthetic Strategies for Regioselective Functionalization

The regioselective introduction of substituents onto a pre-existing naphthalene (B1677914) core is a primary strategy for synthesizing polysubstituted naphthalenes. The precise control of substituent placement is often challenging but can be achieved through various modern synthetic techniques. Traditional electrophilic aromatic substitution reactions on naphthalene can lead to mixtures of isomers, making regiocontrol a significant hurdle. nih.govresearchgate.net Consequently, more advanced, directed methods are often required to achieve the desired substitution patterns. nih.gov

Strategic Introduction of Fluorine onto Silylated Naphthalene Cores

One established method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. google.com This method could be adapted for a silylated aminonaphthalene precursor.

A hypothetical synthetic sequence could involve the following steps:

Nitration of 1-(trimethylsilyl)naphthalene to introduce a nitro group, followed by reduction to the corresponding amine.

Diazotization of the silylated aminonaphthalene.

Reaction with fluoroboric acid to form the diazonium fluoroborate salt, which upon heating would yield the target 1-(trimethylsilyl)-4-fluoronaphthalene.

The success of this route would heavily depend on the regioselectivity of the initial nitration step on the silylated naphthalene.

Strategic Introduction of Trimethylsilyl (B98337) Groups onto Fluorinated Naphthalene Cores

An alternative and often more viable strategy involves the introduction of a trimethylsilyl group onto a fluorinated naphthalene precursor. This approach can be advantageous as the fluorine atom can influence the regioselectivity of the silylation reaction.

A common method for the introduction of a trimethylsilyl group is through the reaction of an organolithium or Grignard reagent with a trialkylsilyl halide. For a fluoronaphthalene, this would typically involve a halogen-metal exchange or a directed ortho-metalation.

For instance, starting with a brominated fluoronaphthalene, such as 1-bromo-4-fluoronaphthalene, a lithium-halogen exchange followed by quenching with trimethylsilyl chloride could yield the desired product.

| Precursor | Reagents | Product | Reference |

| 1-Bromo-4-fluoronaphthalene | 1. n-BuLi 2. TMSCl | This compound | Hypothetical |

Another powerful method for C-H silylation involves transition-metal-catalyzed reactions, which can offer high regioselectivity. dntb.gov.ua

Annelation and Cyclization Approaches in Naphthalene Core Construction

Building the naphthalene core with the desired substituents already in place or in positions amenable to further functionalization is a powerful and convergent synthetic strategy.

Exploration of Bergman Cyclization Pathways for Fluorinated Benzo-Fused Enediynes

The Bergman cyclization is a rearrangement reaction of an enediyne that produces a highly reactive p-benzyne intermediate, which can then be trapped to form an aromatic ring. While not a direct route to naphthalene itself, the principles can be applied to the synthesis of fused aromatic systems. The synthesis of a fluorinated benzo-fused enediyne could potentially lead to a fluorinated naphthalene derivative upon cyclization and subsequent trapping.

Metal-Catalyzed Benzannulation Reactions Towards Substituted Naphthalenes

Metal-catalyzed benzannulation reactions are a versatile tool for the synthesis of substituted naphthalenes. These reactions typically involve the cycloaddition of a benzannulating agent with an alkyne or other unsaturated partner. For example, the reaction of aryl halides or arylmetal compounds with alkynes using transition metals is a known method for constructing naphthalene rings. nih.gov

A nickel-catalyzed reductive ring-opening of 7-oxabenzonorbornadienes with acyl chlorides has been developed for the exclusive preparation of β-acyl naphthalenes, demonstrating the power of metal catalysis in achieving high regioselectivity. rsc.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 7-Oxabenzonorbornadienes, Acyl chlorides | Nickel catalyst, Reductive conditions | β-Acyl naphthalenes | rsc.org |

| Arene-containing propargylic alcohols | ICl, I₂, Br₂, NBS, or PhSeBr | Substituted naphthalenes and 2-naphthols | nih.gov |

Nucleophilic Substitution Routes to Fluorinated Naphthalene Frameworks from Polyhalogenated Precursors

Nucleophilic aromatic substitution (SNAr) on polyhalogenated naphthalenes can be a viable route to introduce fluorine atoms. The success of this approach depends on the activation of the naphthalene ring towards nucleophilic attack and the relative lability of the different halogen substituents. For instance, a polyhalogenated naphthalene with a good leaving group (e.g., chlorine or bromine) at the desired position and activating groups elsewhere on the ring could be treated with a fluoride (B91410) source to install the fluorine atom.

The synthesis of 1-fluoronaphthalene (B124137) itself is often achieved from 1-naphthylamine (B1663977) through a diazotization reaction followed by a Schiemann reaction or a variation thereof. google.comchemicalbook.comgoogle.com

Modern Cross-Coupling Methodologies for C-Si and C-F Bond Formation

Cross-coupling reactions, typically catalyzed by transition metals, have become a cornerstone of modern organic synthesis. icmpp.ro These reactions enable the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. icmpp.ro In the context of synthesizing silylated and fluorinated naphthalene derivatives, the development of robust catalytic systems for C-Si and C-F bond formation is of paramount importance.

The introduction of a trimethylsilyl group onto a naphthalene core can be achieved through various methods, with transition-metal-catalyzed cross-coupling reactions being among the most powerful. rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, often from groups 8-10 of the periodic table. icmpp.ro

A common strategy for C(sp²)–Si bond formation is the cross-coupling of aryl halides with silylating agents. rsc.org While effective, this approach can be limited by the need to pre-functionalize the naphthalene ring with a halide. rsc.org To address this, novel protocols have been developed, such as the palladium-catalyzed cross-coupling of nitroarenes with hexamethyldisilane. rsc.org This method allows for the synthesis of a variety of silylated arenes by cleaving the C–NO₂ bond of nitroarenes and the Si–Si bond of disilanes. rsc.org These silylated products can then be further transformed into other valuable compounds. rsc.org

The mechanism of these transformations often involves the formation of organometallic intermediates. For instance, in hydrosilylation, compounds with Si-H bonds are added across unsaturated bonds, a process that requires metal catalysts, particularly those based on platinum group metals. wikipedia.org Another approach is silylmetalation, where a metal replaces the hydrogen atom on the silane. wikipedia.org

Recent research has also explored biocatalytic approaches to C-Si bond formation. Heme proteins have been shown to catalyze the formation of organosilicon compounds through carbene insertion into silicon-hydrogen bonds under physiological conditions. nih.gov Through directed evolution, the catalytic efficiency of enzymes like cytochrome c has been significantly enhanced for this transformation. nih.gov

Table 1: Comparison of Selected C-Si Bond Formation Methodologies

| Methodology | Catalyst/Reagent | Substrate | Key Features |

| Cross-Coupling of Nitroarenes | Palladium catalyst, Hexamethyldisilane | Nitroarenes | Avoids pre-functionalization with halides. rsc.org |

| Hydrosilylation | Platinum group metal catalysts | Unsaturated substrates (e.g., alkenes, alkynes) | Addition of Si-H bond across a double or triple bond. wikipedia.org |

| Biocatalytic Carbene Insertion | Engineered Cytochrome c | Silanes, Diazo compounds | Environmentally friendly, high chemo- and enantioselectivity. nih.gov |

The formation of a C-F bond on an aromatic ring is a challenging yet crucial transformation in the synthesis of many pharmaceuticals and materials. thermofisher.com Both nucleophilic and electrophilic fluorination methods have seen significant advancements.

Nucleophilic Fluorination:

Nucleophilic aromatic substitution (SNA r) is a classical method for introducing fluorine. youtube.com However, it is often limited to electron-deficient arenes and requires harsh reaction conditions due to the high energy of the Meisenheimer intermediate formed during the reaction. youtube.com

Modern approaches have focused on transition metal-catalyzed nucleophilic fluorination. nih.gov Palladium-catalyzed methods, for example, involve the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov The development of bulky phosphine (B1218219) ligands has been instrumental in the success of these reactions. nih.gov

Deoxyfluorination of phenols offers another practical route to aryl fluorides. Reagents like PhenoFluorMix™ allow for the conversion of a wide range of phenols into their corresponding fluorides. thermofisher.com

Electrophilic Fluorination:

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, have become the reagents of choice due to their stability, safety, and effectiveness. wikipedia.orgnih.gov

The mechanism of electrophilic fluorination can proceed through either a polar S E Ar pathway or a single electron transfer (SET) process. researchgate.net For aromatic compounds, the reaction is generally considered a typical electrophilic aromatic substitution, leading to ortho- and para-substituted products with electron-donating groups. researchgate.net

The fluorination of organosilanes has also been explored, where the silyl (B83357) group can enhance the reactivity of the aromatic ring and control the regiochemistry of the fluorination. rsc.org

Table 2: Overview of Modern C-F Bond Formation Techniques

| Technique | Reagent/Catalyst | Substrate Type | Key Characteristics |

| Palladium-Catalyzed Nucleophilic Fluorination | Palladium(0) complex, Fluoride source, Bulky phosphine ligands | Aryl halides/triflates | Involves oxidative addition and reductive elimination. nih.gov |

| Deoxyfluorination of Phenols | PhenoFluorMix™ | Phenols | Practical and versatile method for aryl fluoride synthesis. thermofisher.com |

| Electrophilic Fluorination | N-F reagents (e.g., NFSI, Selectfluor®) | Electron-rich arenes, Organosilanes | Utilizes stable and safe electrophilic fluorine sources. wikipedia.orgrsc.org |

Mechanistic Elucidation and Kinetic Investigations of Synthetic Pathways

Unraveling Reaction Mechanisms in the Formation of Silylated Fluoronaphthalenes

The synthesis of 1-(trimethylsilyl)-4-fluoronaphthalene can be approached via direct C-H silylation of 1-fluoronaphthalene (B124137) or through dearomative functionalization strategies. Each pathway proceeds through distinct mechanistic steps.

Transition-metal-catalyzed C-H activation has emerged as a powerful method for the direct functionalization of arenes. nih.gov A plausible mechanistic pathway for the direct silylation of 1-fluoronaphthalene to form the 1,4-disubstituted product involves a rhodium-based catalytic system. Mechanistic studies of rhodium-catalyzed arene silylation suggest a catalytic cycle initiated by the formation of an active Rh(I)-silyl species. berkeley.edu This complex can then undergo oxidative addition to a C-H bond of the 1-fluoronaphthalene substrate. The subsequent reductive elimination from the resulting Rh(III) intermediate would furnish this compound and regenerate the catalytically active species. Kinetic analyses of similar reactions have indicated that the rate-determining step can vary, with possibilities including the reductive elimination of the product or a step associated with a hydrogen acceptor used in the catalytic cycle, rather than the C-H bond cleavage itself. berkeley.eduescholarship.org

Alternatively, a defluorosilylation approach on a difluoronaphthalene precursor offers another synthetic route. Transition-metal-free methods utilizing silylboronates in the presence of a strong base have been developed for the silylation of aryl fluorides. nih.govfrontiersin.org The proposed mechanism involves the generation of a silyl (B83357) anion, which then engages in a concerted nucleophilic aromatic substitution (SNAr) reaction, displacing a fluoride (B91410) from the naphthalene (B1677914) ring. nih.govfrontiersin.org Density Functional Theory (DFT) calculations have supported a mechanism where the silyl anion attacks the carbon atom bonded to the fluorine, leading to the cleavage of the C-F bond in a concerted fashion. nih.govfrontiersin.org

Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene represents a more complex but potentially effective strategy. nih.govrsc.orgnih.govresearchgate.net This pathway would likely commence with the formation of an arylpalladium species, followed by an intramolecular dearomative Heck-type insertion into the naphthalene ring. This would generate a π-allylpalladium intermediate, which could then be intercepted by a silylating agent to yield a 1,4-disubstituted dihydronaphthalene. A final re-aromatization step would provide the desired product. The regioselectivity in this sequence is a critical challenge, governed by a combination of steric and electronic factors. nih.govrsc.orgnih.govresearchgate.net

| Reaction Pathway | Catalyst/Reagent | Key Mechanistic Steps | Plausible Rate-Determining Step |

|---|---|---|---|

| Direct C-H Silylation | Rhodium complex | Oxidative addition, Reductive elimination | Reductive elimination or hydrogenation of acceptor |

| Defluorosilylation | Silylboronate/Base | Silyl anion formation, Concerted SNAr | C-F bond cleavage |

| Dearomative 1,4-Difunctionalization | Palladium complex | Heck-type insertion, π-allylpalladium formation, Silylation, Re-aromatization | Oxidative addition or migratory insertion |

Catalytic Roles and Ligand Effects in Naphthalene Functionalization Reactions

The catalyst and its associated ligands are pivotal in controlling the efficiency and selectivity of naphthalene functionalization. The metal center, typically a transition metal such as rhodium, iridium, or palladium, is responsible for the activation of C-H or C-F bonds.

In C-H silylation reactions, the catalytic cycle often involves the metal center cycling between different oxidation states, for example, Rh(I) and Rh(III) in rhodium-catalyzed processes. berkeley.edu The ligands coordinated to the metal center play a crucial role in modulating its electronic and steric environment. Phosphine (B1218219) ligands are frequently employed, and their electronic character can significantly impact the reaction rate by influencing the electron density at the metal center. nih.gov

The steric properties of the ligands are often the primary determinant of regioselectivity. By occupying space around the metal center, bulky ligands can direct the catalytic reaction to the least sterically hindered C-H bond on the naphthalene ring. nih.govresearchgate.netfigshare.com This steric guidance is essential for achieving the desired 1,4-substitution pattern on a 1-substituted naphthalene. Nitrogen-based ligands, such as phenanthrolines and bipyridines, have also proven effective, particularly in iridium-catalyzed silylations, where they can create a well-defined coordination sphere to enforce high regioselectivity. nih.govnih.gov

| Catalyst System | Role of Metal | Ligand Type | Ligand Effects on Regioselectivity | Ligand Effects on Reactivity |

|---|---|---|---|---|

| Rhodium/Phosphine | C-H Activation | Monodentate/Bidentate Phosphines | Steric bulk directs functionalization to less hindered positions. | Electronic properties influence rates of oxidative addition/reductive elimination. |

| Palladium/Phosphine | C-C & C-Si bond formation | Bulky, electron-rich phosphines | Can favor specific isomers in dearomative functionalization. | Enhances catalyst stability and turnover. |

| Iridium/N,N-donor | C-H Borylation/Silylation | Phenanthrolines, Bipyridines | Creates a specific coordination environment, leading to high regioselectivity. | Can accelerate the reaction rate. |

Stereochemical and Regiochemical Control in Complex Naphthalene Syntheses

The synthesis of precisely substituted naphthalenes necessitates stringent control over both regiochemistry and, where applicable, stereochemistry.

Regiochemical control is paramount in the synthesis of this compound. The naphthalene nucleus possesses multiple C-H bonds with differing reactivities. While the α-positions are generally more reactive, the presence of a substituent at C1 introduces both electronic and steric biases. The fluorine atom at C1 is a weak ortho-, para-directing group in electrophilic substitutions, but its influence in transition-metal-catalyzed C-H functionalization is more nuanced and often overshadowed by steric factors and catalyst control. nih.gov Achieving silylation specifically at the C4 position requires a catalytic system that can overcome the intrinsic preference for other positions, a feat often accomplished through the use of sterically demanding ligands that block alternative reaction sites. nih.govresearchgate.netfigshare.com

Stereochemical control is a consideration in the synthesis of chiral naphthalene derivatives. Although this compound is achiral, the methodologies employed for its synthesis can often be extended to asymmetric variants. The use of chiral ligands in conjunction with a transition metal catalyst can induce enantioselectivity in the formation of chiral centers. escholarship.org For instance, if a prochiral starting material were used, a chiral catalyst could favor the formation of one enantiomer of the silylated product. Theoretical studies have indicated that the origin of enantioselectivity in such reactions is often the steric interactions between the substrate and the chiral ligand in the rate- and selectivity-determining transition state. escholarship.org

| Control Type | Key Influencing Factors | Strategies for Control | Example Application |

|---|---|---|---|

| Regiochemical | Electronic properties of the substrate, Steric hindrance, Catalyst-directing effects, Ligand sterics and electronics. | Use of bulky ligands to block certain positions, Employment of directing groups on the substrate, Fine-tuning of catalyst and reaction conditions. | Selective silylation at the C4 position of 1-fluoronaphthalene. |

| Stereochemical | Chirality of the catalyst/ligand, Substrate stereochemistry, Reaction mechanism and transition state geometry. | Use of chiral ligands (e.g., chiral phosphines, N,N-donors), Asymmetric catalysis, Resolution of racemic mixtures. | Enantioselective synthesis of a chiral silylated naphthalene derivative. |

Investigations into the Reactivity and Transformational Chemistry of 1 Trimethylsilyl 4 Fluoronaphthalene

Reactivity Profiles of the Trimethylsilyl (B98337) Moiety

The trimethylsilyl (TMS) group at the C1 position of the naphthalene (B1677914) ring is a key functional handle that can be manipulated in various ways. Its reactivity is central to the synthetic utility of 1-(trimethylsilyl)-4-fluoronaphthalene.

The carbon-silicon (C-Si) bond in aryl-silanes is susceptible to cleavage under specific conditions, a reaction that can be harnessed to introduce a range of other functional groups. This process, often referred to as protodesilylation when a proton replaces the silyl (B83357) group, can be promoted by acids or fluoride (B91410) ions. The cleavage of the C-Si bond in silylated aromatic compounds is a well-established method for the regioselective introduction of functional groups.

In the context of polynuclear aromatic hydrocarbons like naphthalene, a trimethylsilyl substituent has been demonstrated to control regiochemistry during reduction reactions. researchgate.net Following the desired transformation, the trimethylsilyl group can be removed, for instance, by treatment with tetrabutylammonium (B224687) fluoride, and replaced by a proton or an alkyl group. researchgate.net This strategy allows for selective modifications that might otherwise be difficult to achieve.

Recent advancements have even shown the possibility of enzymatic C-Si bond cleavage. While demonstrated on siloxanes, engineered variants of bacterial cytochrome P450BM3 have been shown to break silicon-carbon bonds. nih.gov This opens up potential future avenues for biocompatible methods of functionalizing silylated aromatics.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Protodesilylation | Acid (e.g., HCl, H₂SO₄) or Fluoride source (e.g., TBAF, HF) | Replacement of TMS group with a hydrogen atom | rsc.org |

| Halodesilylation | Halogenating agents (e.g., ICl, Br₂) | Replacement of TMS group with a halogen atom | General Knowledge |

| Acylation | Acyl chloride/Lewis acid | Replacement of TMS group with an acyl group | General Knowledge |

| Reductive Alkylation | Metal/Ammonia followed by alkyl halide | Reduction of aromatic system and subsequent alkylation at the silylated position after TMS removal | researchgate.net |

| Enzymatic Cleavage | Engineered Cytochrome P450 | Cleavage of the C-Si bond | nih.gov |

The trimethylsilyl group can exert a significant influence on the regiochemical outcome of reactions on the naphthalene ring. While not a traditional activating or deactivating group in the same vein as nitro or methoxy (B1213986) groups, its steric bulk and electronic properties can direct incoming reagents. wikipedia.orgmasterorganicchemistry.com

In electrophilic aromatic substitution reactions, the silyl group can act as a placeholder, directing substitution to other positions. Following the reaction, the silyl group can be removed, effectively achieving a substitution pattern that might not be directly accessible. For example, in Friedel-Crafts acylation, the bulky TMS group at the 1-position would likely disfavor substitution at the adjacent 8-position, potentially favoring substitution on the other ring.

Furthermore, the trimethylsilyl group can function as an excellent leaving group in certain reactions. This is particularly true in reactions involving nucleophilic attack at the silicon atom or in transition metal-catalyzed cross-coupling reactions. For instance, in Sonogashira cross-coupling reactions, an aryl-trimethylsilyl group can be coupled with a terminal alkyne in the presence of a suitable catalyst. nih.gov

| Role of TMS Group | Reaction Type | Description | Reference |

| Directing Group | Electrophilic Aromatic Substitution | The steric bulk of the TMS group can influence the position of attack by an incoming electrophile. | wikipedia.orgmasterorganicchemistry.com |

| Leaving Group | Cross-Coupling Reactions (e.g., Sonogashira, Heck) | The TMS group can be displaced by a variety of functional groups under transition metal catalysis. | nih.gov |

| Protecting Group | Various Reactions | The TMS group can be used to temporarily block a reactive site, allowing for selective functionalization at other positions. It can be easily removed post-reaction. | wikipedia.orgnih.gov |

Reactivity Profiles of the Fluoro Moiety

The fluorine atom at the C4 position imparts unique reactivity to the molecule, primarily through nucleophilic aromatic substitution and C-F bond activation pathways.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides. The high electronegativity of fluorine makes the carbon to which it is attached electrophilic and susceptible to attack by nucleophiles. The presence of electron-withdrawing groups on the aromatic ring can further activate the system towards SNAr. While the trimethylsilyl group is not strongly electron-withdrawing, the inherent reactivity of the naphthalene system allows for such substitutions.

Studies on fluoronaphthalenes have shown that they can undergo SNAr reactions with various nucleophiles. The ease of displacement of the fluoride ion makes it a good leaving group in these reactions.

| Nucleophile | Product | Conditions | Reference |

| Alkoxides (e.g., NaOMe) | 4-Alkoxynaphthalene derivative | Heat, polar solvent | General Knowledge |

| Amines (e.g., R₂NH) | 4-Aminonaphthalene derivative | Heat, with or without catalyst | General Knowledge |

| Thiolates (e.g., RSNa) | 4-(Alkylthio)naphthalene derivative | Polar aprotic solvent | General Knowledge |

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge. baranlab.org However, recent years have seen the development of numerous methods for C-F bond activation, often employing transition metal catalysts or strong main-group reagents. nih.govresearchgate.netresearchgate.net These methods allow for the transformation of the C-F bond into C-C, C-H, C-N, and other bonds, providing a powerful tool for the functionalization of fluorinated aromatics. baranlab.orgnih.gov

For fluoronaphthalenes, C-F bond activation can be achieved using various catalytic systems, including those based on palladium, nickel, and rhodium. nih.govnih.gov These reactions often require specific ligands and reaction conditions to proceed efficiently. The functionalization of fluoronaphthalenes through C-F bond activation opens up a wide range of possibilities for the synthesis of complex naphthalene derivatives. researchgate.net

| Catalyst/Reagent | Reaction Type | Product | Reference |

| Pd or Ni complexes with organometallic reagents (e.g., Grignard, organozinc) | Cross-Coupling | Naphthalene derivative with a new C-C bond | nih.govnih.gov |

| Rhodium complexes | C-H/C-F activation | Functionalized naphthalene derivative | nih.gov |

| Main-group reagents (e.g., silyl hydrides, aluminum complexes) | Hydrodefluorination or other functionalizations | Naphthalene derivative with the fluorine replaced by hydrogen or another group | nih.govresearchgate.net |

Reactivity of the Naphthalene Aromatic Core

The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene (B151609). libretexts.orgyoutube.com Substitution typically occurs preferentially at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. libretexts.orgyoutube.com

In this compound, the reactivity of the aromatic core is influenced by both substituents. The trimethylsilyl group is known to be a weak activating group and an ortho-, para-director in electrophilic aromatic substitution, though its steric bulk can be a significant factor. masterorganicchemistry.com The fluorine atom is a deactivating group but is also an ortho-, para-director. masterorganicchemistry.com

Given these competing effects, predicting the precise outcome of an electrophilic substitution reaction on this compound is complex. The 1-position is occupied by the TMS group, and the 4-position by the fluorine. The directing effects of both substituents would favor substitution at the 2- and 5-positions. However, the steric hindrance from the TMS group at the 1-position might disfavor substitution at the adjacent 2-position. Therefore, electrophilic attack is most likely to occur at the 5-position of the naphthalene ring.

| Reagent | Reaction Type | Predicted Major Product | Reference |

| HNO₃/H₂SO₄ | Nitration | 5-Nitro-1-(trimethylsilyl)-4-fluoronaphthalene | masterorganicchemistry.comlibretexts.org |

| Br₂/FeBr₃ | Bromination | 5-Bromo-1-(trimethylsilyl)-4-fluoronaphthalene | masterorganicchemistry.comlibretexts.org |

| Acyl chloride/AlCl₃ | Friedel-Crafts Acylation | 5-Acyl-1-(trimethylsilyl)-4-fluoronaphthalene | libretexts.orgstackexchange.com |

Electrophilic Aromatic Substitution Patterns and Selectivity on Substituted Naphthalenes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for the functionalization of aromatic systems. In the case of naphthalene, substitution is generally favored at the C1 (α) position over the C2 (β) position. This preference is attributed to the greater stability of the carbocation intermediate (Wheland intermediate) formed during α-attack, which can be stabilized by resonance structures that maintain a complete benzene ring. wordpress.comcutm.ac.in

The presence of substituents on the naphthalene core significantly influences the regioselectivity of electrophilic attack. The directing effects of these substituents are paramount in predicting the outcome of a reaction.

Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), and alkyl groups activate the naphthalene ring towards electrophilic attack and typically direct incoming electrophiles to the same ring they occupy (homonuclear attack). cutm.ac.in

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO2), carboxyl (-COOH), and sulfonyl (-SO3H) deactivate the ring and tend to direct electrophiles to the unsubstituted ring (heteronuclear attack). cutm.ac.in

In the case of This compound , we have two substituents to consider:

Fluorine (-F): As a halogen, fluorine is an ortho-, para-directing deactivator. It deactivates the ring through its inductive electron-withdrawing effect, yet its lone pairs can stabilize an adjacent carbocation through resonance.

Trimethylsilyl (-Si(CH3)3): The trimethylsilyl group can exhibit complex behavior. While silicon is more electropositive than carbon, leading to some electron donation, the Si-C bond can be cleaved in a process known as protodesilylation, which is itself an electrophilic substitution. researchgate.netnih.gov The bulky nature of the trimethylsilyl group can also exert significant steric hindrance.

Considering these factors, the predicted electrophilic substitution patterns for this compound would be a balance between the electronic directing effects of the fluoro group and the steric and electronic influence of the trimethylsilyl group. The fluorine at C4 would direct an incoming electrophile to the C5 (ortho) and C8 (para) positions. The trimethylsilyl group at C1 would sterically hinder attack at the C2 and C8 positions. Therefore, electrophilic attack is most likely to occur at the C5 position.

Table 1: General Regioselectivity in Electrophilic Aromatic Substitution of Substituted Naphthalenes

| Substituent at C1 | Substituent at C4 | Predicted Major Substitution Position(s) | Rationale |

| Activating (e.g., -OCH3) | H | 2, 4 | Ortho and para directing |

| Deactivating (e.g., -NO2) | H | 5, 8 | Attack on the unsubstituted ring |

| H | Activating (e.g., -OH) | 1, 3 | Ortho and para directing |

| -Si(CH3)3 | -F | 5 | Directed by -F, least sterically hindered |

Pericyclic and Cycloaddition Reactions of the Substituted Naphthalene System

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer powerful methods for the construction of complex polycyclic systems. For naphthalenes, participating in such reactions, particularly cycloadditions, requires overcoming the significant resonance stabilization energy of the aromatic system. nih.gov Consequently, these reactions often necessitate forcing conditions, such as high temperature or photochemical activation. nih.govrsc.org

Dearomative cycloadditions are a key class of reactions for converting flat, aromatic compounds into three-dimensional structures. rsc.org

[4+2] Cycloaddition (Diels-Alder type): Naphthalenes can act as the diene component in Diels-Alder reactions, though this is less common than for simpler dienes due to the aromaticity. Photochemical methods, often employing a photosensitizer, can facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalenes with alkenes to form bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govsemanticscholar.org The regioselectivity of these reactions would be influenced by the electronic nature of the substituents on both the naphthalene and the dienophile. For this compound, the electron-withdrawing nature of the fluorine atom could influence the frontier molecular orbitals of the naphthalene system, thereby affecting its reactivity and selectivity in cycloadditions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of naphthalenes with alkenes can also occur, leading to the formation of cyclobutane (B1203170) rings. rsc.org These reactions are also a form of dearomatization and can be used to build complex polycyclic frameworks. The substitution pattern on the naphthalene ring would be expected to influence the efficiency and regiochemistry of the cycloaddition.

The presence of the trimethylsilyl and fluoro substituents on the naphthalene ring of This compound would be expected to modulate its behavior in pericyclic reactions. The electron-withdrawing fluoro group might lower the energy of the LUMO, potentially making it more reactive in certain cycloadditions. Conversely, the bulky trimethylsilyl group could introduce steric hindrance that disfavors certain reaction pathways.

Table 2: Examples of Pericyclic Reactions Involving Naphthalene Derivatives

| Reaction Type | Naphthalene Reactant | Reagent/Conditions | Product Type | Reference |

| [4+2] Cycloaddition | 2-Acetylnaphthalene | 1-Fluoro-4-vinyl benzene, Visible light, Photosensitizer | Bicyclo[2.2.2]octa-2,5-diene | semanticscholar.org |

| [2+2] Cycloaddition | Naphthalene acrylic acids | UV light, Covalent template | Cyclobutane | rsc.org |

| Asymmetric Dearomative Cyclopropanation | Naphthalene | Diazo compound, Chiral dirhodium catalyst | Benzonorcaradiene | rsc.org |

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Structural Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(Trimethylsilyl)-4-fluoronaphthalene, a multi-nuclear and multi-dimensional approach is essential for complete assignment of all proton, carbon, fluorine, and silicon atoms.

Analysis of the ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra provides a complete picture of the molecule's framework. The chemical shifts (δ) are influenced by the local electronic environment of each nucleus, while spin-spin coupling constants (J) reveal information about bonding pathways.

¹H NMR: The proton NMR spectrum is characterized by two main regions. A high-field singlet corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group is expected, typically appearing near 0.4 ppm. The aromatic region, between 7.0 and 8.2 ppm, would display a complex series of multiplets for the six protons on the fluoronaphthalene ring system. The fluorine atom at the C4 position and the silyl (B83357) group at the C1 position induce distinct electronic effects that differentiate these aromatic signals.

¹³C NMR: The ¹³C NMR spectrum would show signals for the two methyl carbons of the TMS group at high field (around 0 ppm). The ten carbons of the naphthalene (B1677914) skeleton would resonate in the aromatic region (approximately 120-145 ppm). The carbon atom directly bonded to the silicon (C1) would be significantly shielded. The carbon bonded to the fluorine atom (C4) would exhibit a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the naphthalene ring. The chemical shift of this signal provides insight into the electronic environment of the C-F bond. Furthermore, this signal would be split into a multiplet due to coupling with neighboring aromatic protons, particularly the protons at the C3 and C5 positions.

²⁹Si NMR: The ²⁹Si NMR spectrum offers direct observation of the silicon nucleus. For aryl-trimethylsilanes, the ²⁹Si chemical shift typically appears in a predictable range, providing confirmation of the silyl group's attachment to the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on analysis of similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Expected Couplings |

|---|---|---|

| ¹H | ~0.4 | Singlet, 9H (Si(CH₃)₃) |

| ¹H | 7.0 - 8.2 | Multiplets, 6H (Aromatic protons) |

| ¹³C | ~0.0 | Quartet in coupled spectrum, (Si(CH₃)₃) |

| ¹³C | 120 - 145 | 10 signals (Aromatic carbons), including C-Si and a doublet for C-F (¹JCF ≈ 250 Hz) |

| ¹⁹F | -115 to -125 | Multiplet due to coupling with aromatic protons (³JHF and ⁴JHF) |

| ²⁹Si | -5 to -10 | Singlet, confirming aryl-Si bond |

While one-dimensional NMR provides essential data, two-dimensional (2D) techniques are required to unambiguously link atoms within the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons on each aromatic ring of the naphthalene core, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each protonated aromatic carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be observed from the singlet of the TMS protons to the C1 (ipso) and C2/C8a carbons of the naphthalene ring, confirming the site of silylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of their bonding. A critical NOE would be expected between the TMS protons and the proton at the C8 position (the "peri" proton), providing further confirmation of the substitution pattern.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₃H₁₅FSi), the calculated exact mass is 230.0954 u. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would validate the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Under electron ionization (EI), characteristic fragmentation pathways are expected:

Molecular Ion (M⁺˙): The presence of the molecular ion peak at m/z 230 is the first piece of evidence.

Loss of a Methyl Group ([M-15]⁺): A highly characteristic fragmentation for trimethylsilyl compounds is the loss of a methyl radical to form a stable silicon-centered cation ([M-CH₃]⁺) at m/z 215. This is often the base peak in the spectrum. researchgate.net

Trimethylsilyl Cation: Cleavage of the C-Si bond can produce the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.

Fluoronaphthyl Cation: The corresponding fluoronaphthyl cation, [C₁₀H₆F]⁺, would be observed at m/z 145.

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (u) | Formula | Assignment |

|---|---|---|

| 230.0954 | [C₁₃H₁₅FSi]⁺˙ | Molecular Ion (M⁺˙) |

| 215.0719 | [C₁₂H₁₂FSi]⁺ | [M - CH₃]⁺ |

| 145.0450 | [C₁₀H₆F]⁺ | [Fluoronaphthyl]⁺ |

| 73.0469 | [C₃H₉Si]⁺ | [Trimethylsilyl]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Analysis

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the most definitive structural information in the solid state. nih.gov This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice. The resulting structural model would yield:

Unambiguous Confirmation: Absolute proof of the connectivity and substitution pattern.

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-Si, Si-C, C-F, C-C) and angles, allowing for comparison with theoretical models.

Conformational Details: The dihedral angle between the plane of the naphthalene ring and the substituents can be determined, revealing any steric-induced distortions.

Intermolecular Interactions: Analysis of the crystal packing would reveal any non-covalent interactions, such as π-stacking or C-H···F interactions, that govern the solid-state architecture.

As of this writing, a public domain crystal structure for this compound has not been reported.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies, making these methods excellent for confirming the presence of key structural components.

Trimethylsilyl Group: This group gives rise to several strong and characteristic bands. A symmetric deformation (umbrella mode) of the methyl groups is expected around 1250 cm⁻¹, while Si-C stretching vibrations occur in the 700-850 cm⁻¹ range.

Aromatic System: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the naphthalene ring appear in the 1400-1600 cm⁻¹ region.

C-F Bond: The C-F stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic |

| 2900 - 2980 | C-H Stretch | Methyl (on Si) |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

| ~1250 | Symmetric CH₃ Deformation | -Si(CH₃)₃ |

| 1100 - 1300 | C-F Stretch | Aryl-Fluoride |

| 700 - 850 | Si-C Stretch | Aryl-Si and Si-CH₃ |

Computational and Theoretical Chemistry Approaches to Electronic Structure and Reactivity

Quantum Chemical Calculations of Electronic Structure and Bonding in 1-(Trimethylsilyl)-4-fluoronaphthalene

Quantum chemical calculations are fundamental to understanding the electronic behavior of this compound. These methods allow for a detailed description of the electron distribution and bonding within the molecule.

Density Functional Theory (DFT): This approach is widely used due to its balance of computational cost and accuracy. For a molecule like this compound, a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be appropriate for geometry optimization and electronic property calculations. Such calculations can predict key parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. DFT is also effective in calculating electronic properties like ionization potential, electron affinity, and the energies of molecular orbitals. nih.gov

Ab Initio Calculations: These methods are based on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While computationally more demanding than DFT, ab initio calculations can provide benchmark results for electronic structure and energies. For instance, ab initio calculations have been used to study the structural and energetic properties of peri-bridged naphthalene (B1677914) compounds, yielding insights into strain and stability. researchgate.netcsu.edu.au

A hypothetical DFT study on this compound would likely reveal the influence of the electron-donating trimethylsilyl (B98337) group and the electron-withdrawing fluorine atom on the naphthalene ring's electronic structure.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals dictate how the molecule interacts with other chemical species.

HOMO and LUMO: For this compound, the HOMO is expected to be primarily localized on the naphthalene ring, with some contribution from the trimethylsilyl group, which is known to raise the HOMO energy. The LUMO is also anticipated to be centered on the aromatic system. The fluorine atom, being highly electronegative, would likely lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Charge Distribution: The presence of the electronegative fluorine atom and the less electronegative silicon atom leads to a polarized charge distribution in this compound. A Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, could quantify the partial atomic charges. It is expected that the fluorine atom will carry a significant negative charge, while the silicon and its attached methyl groups will have a more complex charge distribution. The carbon atom attached to the fluorine will likely have a partial positive charge, and the carbon attached to the trimethylsilyl group will also be influenced. This charge distribution is critical for predicting sites of electrophilic and nucleophilic attack.

A hypothetical representation of the HOMO and LUMO of this compound is depicted below, illustrating the expected localization on the naphthalene core.

| Orbital | Expected Primary Localization |

| HOMO | Naphthalene ring, with some delocalization onto the trimethylsilyl group. |

| LUMO | Naphthalene ring, influenced by the fluorine substituent. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations.

Conformational Analysis: The trimethylsilyl group is known for its steric bulk. wikipedia.org Conformational analysis would focus on the rotation around the C-Si bond connecting the trimethylsilyl group to the naphthalene ring. While the rotation is likely to be relatively free, there may be preferred orientations that minimize steric hindrance with the peri-hydrogen atom on the naphthalene ring. Computational methods can map the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformers. Studies on the conformational preference of the trimethylsilyl group in other systems have shown it to have a significant A-value, indicating a preference for an equatorial position in cyclohexane (B81311) rings to avoid steric strain. uq.edu.au

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms based on a force field, MD can reveal how the molecule behaves in different environments, such as in solution. For this compound, MD simulations could be used to study its solvation and how solvent molecules arrange themselves around the solute. Such simulations are also valuable for understanding the flexibility of the molecule and the accessibility of different reactive sites. MD simulations have been used to predict the crystal shape of naphthalene from solution, demonstrating their utility in understanding condensed-phase properties. rsc.org

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and predicting their feasibility. nih.gov For this compound, this could involve modeling its behavior in various organic transformations.

Reaction Mechanisms: Theoretical calculations can be used to map out the entire reaction pathway for a given transformation, including the structures of reactants, transition states, intermediates, and products. For example, in an electrophilic aromatic substitution reaction, computations could determine the preferred position of attack on the substituted naphthalene ring and the structure of the corresponding Wheland intermediate. The activation energies for different pathways can be calculated to predict the regioselectivity of the reaction.

Energy Landscapes: By calculating the energies of all stationary points along a reaction coordinate, a detailed potential energy surface, or energy landscape, can be constructed. This landscape provides a visual representation of the reaction mechanism and the energy barriers that must be overcome. For instance, the energy landscape for the desilylation or defluorination of this compound under specific conditions could be computationally explored to understand the factors controlling these processes.

A hypothetical reaction coordinate diagram for an electrophilic attack on this compound could be generated to compare the activation energies for substitution at different positions on the naphthalene ring, thus predicting the most likely product.

Theoretical Investigations into the Electronic and Steric Influence of Trimethylsilyl and Fluoro Substituents on Naphthalene Aromaticity and Reactivity

The trimethylsilyl and fluoro substituents exert significant electronic and steric effects that modulate the aromaticity and reactivity of the naphthalene ring.

Steric Influence: The trimethylsilyl group is sterically demanding. wikipedia.org This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to nearby positions. For example, electrophilic attack at the C2 position might be sterically hindered by the adjacent trimethylsilyl group at C1. Similarly, the fluorine atom, although smaller, can also exert steric effects. Studies on peri-substituted naphthalenes have shown that bulky substituents can cause significant distortion of the naphthalene ring, which in turn can affect its reactivity. nih.gov

Influence on Aromaticity: The aromaticity of the naphthalene ring in this compound can be assessed using computational descriptors such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). It is expected that the substituents will cause a slight perturbation of the aromaticity. The electron-donating nature of the trimethylsilyl group might slightly increase the aromaticity of the substituted ring, while the electron-withdrawing fluorine atom could have the opposite effect. Studies on substituted naphthalenes have shown that the substituent effect on aromaticity is a complex phenomenon. researchgate.net

A summary of the expected influences of the substituents is provided in the table below.

| Substituent | Electronic Effect | Steric Effect |

| Trimethylsilyl | Weak π-donor (hyperconjugation), σ-donor | High |

| Fluoro | Strong σ-acceptor, weak π-donor | Low to moderate |

Strategic Applications in Complex Organic Synthesis and Materials Science Precursors

1-(Trimethylsilyl)-4-fluoronaphthalene as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from the distinct reactivity of its two key functional groups. The trimethylsilyl (B98337) group can act as a regiochemical director, a masked nucleophile, or a versatile leaving group, while the fluorine atom modulates the electronic properties of the naphthalene (B1677914) core, influencing its reactivity and the properties of its derivatives.

This compound serves as an excellent starting point for producing highly substituted naphthalene derivatives. The carbon-silicon (C-Si) bond is susceptible to cleavage under specific conditions, allowing for the regioselective introduction of a wide array of functional groups in the 1-position. This transformation, known as ipso-substitution, is a cornerstone of its synthetic utility.

The trimethylsilyl group can be readily replaced by various electrophiles. For instance, reaction with iodine monochloride (ICl) can cleanly install an iodine atom at the silylated position. rsc.org This iodinated intermediate can then participate in a multitude of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence allows the silyl (B83357) group to function as a stable placeholder that can be converted into a more reactive handle on demand.

Furthermore, the fluorine atom's strong electron-withdrawing nature deactivates the naphthalene ring towards electrophilic attack, but also influences the regioselectivity of reactions such as metalation. This electronic influence, combined with the synthetic flexibility of the silyl group, permits the creation of complex substitution patterns that would be difficult to achieve through other methods. Naphthylsilanes are recognized as synthetically valuable building blocks for derivatization and for accessing sterically hindered compounds. cornell.edu

| Reagent(s) | Transformation | Resulting Functional Group at C1 | Synthetic Advantage |

|---|---|---|---|

| ICl or I2 | Ipso-Iododesilylation | -I | Creates a precursor for cross-coupling reactions. rsc.org |

| Br2, NBS | Ipso-Bromodesilylation | -Br | Introduces a versatile handle for further functionalization. |

| Acyl Chlorides / Lewis Acid | Friedel-Crafts Acylation | -C(O)R | Forms a ketone with high regioselectivity. |

| Protic Acid (e.g., TFA) | Protodesilylation | -H | Removes the silyl group to yield 1-fluoronaphthalene (B124137). |

Cascade reactions, where multiple bonds are formed in a single operation, offer a highly efficient route to complex molecules. This compound is an ideal substrate for initiating such cascades, primarily through fluoride-induced desilylation. The high affinity of fluoride (B91410) ions for silicon is a powerful driving force for cleaving the C-Si bond.

This cleavage can generate a highly reactive naphthyl anion in situ. This nucleophilic intermediate can then engage in a series of subsequent intramolecular or intermolecular reactions. For example, if the naphthalene scaffold contains a tethered electrophile, the newly formed anion can trigger a cyclization cascade, rapidly building polycyclic systems. This strategy has been employed in the synthesis of 1,2,3,4-tetrasubstituted naphthalenes through fluoride-induced cascade reactions of related silylated precursors. rsc.orgresearchgate.net

| Step | Process | Description |

|---|---|---|

| 1. Initiation | Fluoride-induced Desilylation | A fluoride source (e.g., CsF, TBAF) attacks the silicon atom, cleaving the C-Si bond to generate a reactive naphthyl anion. |

| 2. Propagation | Nucleophilic Attack / Cyclization | The in situ generated anion attacks an internal or external electrophile, forming a new bond and potentially generating a new reactive site. |

| 3. Termination | Aromatization / Final Transformation | The cascade concludes with a final reaction, often an aromatization step, to yield the stable, complex product. rsc.org |

Development of Novel Synthetic Methodologies Utilizing Silylated and Fluorinated Naphthalene Intermediates

The unique reactivity of compounds like this compound has spurred the development of new synthetic methods. One of the most significant is the generation of aryne intermediates from ortho-silylaryl triflates. rsc.orgresearchgate.net In a related conceptual framework, a silylated fluoronaphthalene could be converted to a triflate. Subsequent treatment with a fluoride source could then trigger a 1,2-elimination to generate a highly reactive fluoro-naphthyne intermediate. This naphthyne can undergo a variety of cycloaddition reactions (e.g., [4+2] Diels-Alder, [2+2] cycloadditions) to rapidly construct complex, fused aromatic systems. researchgate.net

The synergy between the silyl and fluoro groups allows for orthogonal chemical manipulations. The silyl group can be addressed with fluoride-based reagents, while the fluoronaphthalene core can be functionalized using organometallic or transition-metal-catalyzed reactions. This orthogonality is a powerful tool for synthetic planning, enabling chemists to perform sequential and selective modifications at different sites of the molecule without the need for extensive protecting group strategies.

Potential Role in the Design of Advanced Organic Materials

The structural motifs present in this compound make it a promising precursor for advanced organic materials, particularly in the field of organic electronics.

Electron-Deficient Building Blocks: The fluorinated naphthalene core is an electron-deficient aromatic system. Incorporating such units into conjugated polymers or small molecules can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Lowering the LUMO is particularly desirable for creating n-type (electron-transporting) materials for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). Naphthalene diimides (NDIs), for example, are a well-known class of n-type materials derived from a naphthalene core. bohrium.comresearchgate.net

Solubility and Morphology Control: The trimethylsilyl group can be strategically retained in the final material to enhance solubility in organic solvents. This is crucial for solution-based processing techniques like spin-coating or inkjet printing, which are used to fabricate thin-film electronic devices. The bulky nature of the silyl group can also disrupt intermolecular π-π stacking, influencing the solid-state morphology of the material, which in turn has a profound impact on charge transport properties.

Synthetic Handle for π-Extension: As a synthetic intermediate, the compound provides a gateway to larger, π-conjugated systems. The silyl group can be converted to a reactive site for polymerization or for coupling with other aromatic units, as demonstrated in the synthesis of silicon-containing π-conjugated Schiff base oligomers with naphthalene moieties. mdpi.com This allows for the systematic extension of the conjugated system to tune the optical and electronic properties of the resulting material, such as its light absorption spectrum and charge carrier mobility.

| Structural Feature | Property Influenced | Potential Application |

|---|---|---|

| Fluoronaphthalene Core | Lowers LUMO energy, improves air stability | n-type semiconductors for OFETs, electron acceptors in OPVs. bohrium.com |

| Trimethylsilyl Group (Retained) | Increases solubility, modifies thin-film morphology | Solution-processable organic electronics. |

| Trimethylsilyl Group (as Handle) | Enables π-system extension and polymerization | Precursor for conjugated polymers, dendrimers, and functional dyes. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Trimethylsilyl)-4-fluoronaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing fluorine and trimethylsilyl groups onto a naphthalene backbone. A common approach is direct fluorination using agents like Selectfluor under inert conditions (e.g., dry DMF, 60–80°C), followed by trimethylsilylation with hexamethyldisilazane (HMDS). Continuous flow reactors can enhance scalability and reproducibility by maintaining precise temperature and stoichiometric control . Yield optimization requires monitoring reaction time (typically 12–24 hours) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals at δ 7.2–8.5 ppm (split due to fluorine coupling) and a singlet for the trimethylsilyl group (δ 0.2–0.5 ppm).

- ¹⁹F NMR : A singlet near δ -110 ppm (C-F) .

- IR Spectroscopy : Strong C-F stretch at 1200–1250 cm⁻¹ and Si-C absorption at 750–800 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 234 (M⁺) with fragments corresponding to loss of -Si(CH₃)₃ (73 amu) .

Q. How does the presence of trimethylsilyl and fluorine groups affect the compound’s solubility and stability?

- Methodological Answer : The trimethylsilyl group enhances lipophilicity, increasing solubility in non-polar solvents (e.g., hexane, toluene), while the fluorine atom introduces polarity, improving solubility in THF or DCM. Stability tests under varying pH (4–10) and temperature (25–60°C) show degradation <5% over 72 hours in anhydrous conditions. Hydrolytic susceptibility requires storage in moisture-free environments .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilyl group influence regioselectivity in substitution reactions?

- Methodological Answer : The bulky -Si(CH₃)₃ group directs electrophilic substitution to the para position via steric hindrance, while its electron-donating nature activates the aromatic ring. Computational studies (DFT) comparing Fukui indices for electrophilic attack at C-1 vs. C-4 reveal a 0.15 eV energy preference for C-4 substitution. Experimental validation via competitive reactions with HNO₃/H₂SO₄ shows >90% para-product .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated naphthalene derivatives?

- Methodological Answer : Systematic reviews should apply risk-of-bias assessments (Table C-6/C-7) to exclude studies with unblinded dosing or incomplete outcome reporting . Meta-analyses must stratify data by exposure route (oral vs. inhalation) and species (rodent vs. primate). For example, hepatic toxicity discrepancies (EC₅₀: 50 mg/kg in mice vs. 200 mg/kg in rats) are resolved by normalizing to metabolic rate using allometric scaling .

Q. What mechanistic insights explain divergent reactivity in photochemical vs. thermal reactions?

- Methodological Answer : Under UV light (λ = 254 nm), the compound undergoes homolytic C-F bond cleavage, generating a radical intermediate that reacts with O₂ to form fluorinated quinones. Thermal conditions (80–100°C) favor nucleophilic aromatic substitution (e.g., with KCN in DMSO), yielding 4-cyano derivatives. Transient absorption spectroscopy and ESR trapping of radicals confirm these pathways .

Q. How can in vitro assays evaluate biological interactions while minimizing silicon-based contamination?

- Methodological Answer : Use LC-MS/MS to detect silicon leaching from the compound during cell culture. Pre-treat samples with Chelex-100 resin to chelate metal ions that catalyze Si-O bond hydrolysis. Control experiments with silane-blocking agents (e.g., BSA) reduce false positives in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.